Physostigmine Carbamate 17a is a derivative of physostigmine, a well-known alkaloid extracted from the seeds of Physostigma venenosum, commonly referred to as the Calabar bean. This compound has garnered attention due to its potential applications in treating neurodegenerative diseases, particularly Alzheimer's disease, and its role as a cholinesterase inhibitor. Physostigmine Carbamate 17a serves as a template for developing various analogs aimed at enhancing therapeutic efficacy and reducing side effects associated with cholinesterase inhibition.
Physostigmine was first isolated in the late 19th century and has since been utilized in various clinical settings, particularly for its ability to cross the blood-brain barrier, making it effective in treating conditions like glaucoma and anticholinergic toxicity. The synthesis of Physostigmine Carbamate 17a involves modifications to the physostigmine structure to improve its pharmacological properties.
Physostigmine Carbamate 17a falls under the category of carbamates, which are esters or salts of carbamic acid. It is classified as a reversible inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft, thus increasing acetylcholine levels and enhancing cholinergic transmission.
The synthesis of Physostigmine Carbamate 17a typically involves several key steps:
The synthesis often employs methods such as:
Physostigmine Carbamate 17a has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula for Physostigmine is , while the specific structure of Carbamate 17a includes modifications that enhance its interaction with target enzymes.
Physostigmine Carbamate 17a undergoes several chemical reactions, primarily involving:
Kinetic studies reveal that the rates of decarbamylation and carbamylation are influenced by various factors including substrate concentration and enzyme specificity. Techniques such as spectrophotometry are employed to measure enzyme activity in the presence of the compound.
The mechanism by which Physostigmine Carbamate 17a exerts its effects involves:
Studies have shown that Physostigmine Carbamate 17a demonstrates significant inhibition constants (IC50 values) against human acetylcholinesterase, indicating its potency as an inhibitor.
Relevant data on solubility and stability can be crucial for formulation development in pharmaceutical applications.
Physostigmine Carbamate 17a has several scientific uses:
Physostigmine Carbamate 17a, systematically designated as (3aS)-1,3a,8-trimethyl-1H,2H,3H,3aH,8H,8aH-pyrrolo[2,3-b]indol-5-yl N-(2-methylphenyl)carbamate, is a semisynthetic derivative of the natural alkaloid physostigmine. Its molecular formula is C₂₁H₂₅N₃O₂, with a molecular weight of 351.45 g/mol [5]. The IUPAC nomenclature reflects its core pyrrolo[2,3-b]indole (eseroline) scaffold, where the C5 hydroxyl group is functionalized with an N-ortho-tolyl carbamate moiety. This distinguishes it from physostigmine (eserine), which contains an N-methyl carbamate group at the same position [1] [6]. The structural assignment is confirmed by spectroscopic data (NMR, MS) and elemental analysis [5] [9].
Table 1: Molecular Identity of Physostigmine Carbamate 17a
Property | Value |
---|---|
IUPAC Name | (3aS)-1,3a,8-Trimethyl-2,3,3a,8-tetrahydropyrrolo[2,3-b]indol-5-yl N-(2-methylphenyl)carbamate |
Molecular Formula | C₂₁H₂₅N₃O₂ |
Canonical SMILES | CC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN4C)C)C |
InChI Key | JGAGHIIOCADQOV-QWAKEFERSA-N |
Molecular Weight | 351.45 g/mol |
The biological activity of Physostigmine Carbamate 17a is critically dependent on its absolute stereochemistry at the 3a position, which adopts the (S)-configuration. This configuration aligns with the natural (−)-physostigmine enantiomer, known for potent cholinesterase inhibition. The molecule contains two chiral centers (C3a and C8a), but synthetic routes typically preserve the 3aS,8aR relative configuration of the parent eseroline [9] [10]. Molecular modeling studies indicate that the (S)-enantiomer optimally positions the carbamate carbonyl for nucleophilic attack by serine in the acetylcholinesterase (AChE) active site. In contrast, the (R)-enantiomer exhibits steric clashes with Trp86 and Tyr337 residues, explaining its drastically reduced inhibitory potency [10]. Conformational flexibility is constrained by the rigid tricyclic ring system, with the N-ortho-tolyl carbamate group adopting a near-planar orientation relative to the indole ring to maximize π-stacking within AChE’s catalytic site [9].
While explicit X-ray crystallographic data for Physostigmine Carbamate 17a is limited in public literature, structural insights can be extrapolated from closely related analogs. The parent compound (−)-physostigmine (eserine sulfate) crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 7.49 Å, b = 11.02 Å, c = 16.21 Å [2]. Key features include:
Physostigmine Carbamate 17a belongs to a broader class of eseroline-derived carbamates designed to modulate inhibitory selectivity and potency against cholinesterases. Key structural and functional comparisons include:
Table 2: Comparative Inhibitory Potency of Physostigmine and Carbamate Analogs
Compound | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | Selectivity (BChE/AChE) |
---|---|---|---|
Physostigmine | 20–80 | 40–90 | 0.5–1.1 |
Carbamate 17a | 10–50 | 10–20 | 0.2–0.4 |
N-Benzyl Physostigmine | 50–100 | 5–15 | 0.1–0.3 |
Phenserine | 30–60 | 100–200 | 3.3–5.0 |
SAR Insights:
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7